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Compound of Interest

Compound Name: N6-Benzyladenosine-d5

Cat. No.: B15580995

An In-depth Technical Guide on the Structure-Activity Relationship of N6-Benzyladenosine
Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of
N6-benzyladenosine derivatives, a class of molecules with diverse biological activities and
significant therapeutic potential. The information is curated to be a valuable resource for
researchers, scientists, and professionals involved in drug discovery and development.

Introduction

N6-benzyladenosine and its derivatives are synthetic analogues of naturally occurring
cytokinins that have garnered considerable interest in medicinal chemistry due to their wide
range of pharmacological effects. These compounds have been investigated for their potent
activities as adenosine receptor agonists, anticancer agents, and antiviral therapeutics.[1][2]
The versatility of the N6-benzyladenosine scaffold allows for systematic modifications,
providing a rich platform for exploring SAR and optimizing for potency, selectivity, and
pharmacokinetic properties. This document summarizes key quantitative SAR data, details
relevant experimental methodologies, and illustrates the underlying biological pathways.

Quantitative Structure-Activity Relationship Data
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The biological activity of N6-benzyladenosine derivatives is highly dependent on the nature and
position of substituents on both the benzyl ring and the adenosine core. The following tables
summarize quantitative data from key studies, providing a comparative view of how structural
modifications influence activity.

Adenosine A3 Receptor Agonists

Modifications at the N6-benzyl and 5'-uronamide positions have been systematically explored
to develop potent and selective agonists for the A3 adenosine receptor, a G protein-coupled
receptor implicated in various physiological and pathological processes.

R (Benzyl . . . A1/A3 A2alA3
Compoun 7. AlKi A2a Ki A3 Ki . .
Substituti Selectivit Selectivit
d (nM) (nM) (nM)
on) y y
1 H 250 1400 28 8.9 50
2 3-NO2 110 1200 3.5 31 340
3 4-NO2 160 1100 45 36 240
4 3-lodo 55 670 1.1 50 610
5 4-Methoxy 780 3400 15 52 230
6 4-Sulfo >10000 >10000 240 >42 >42

Data extracted from a study on N6-benzyladenosine-5'-uronamides as A3-selective adenosine
agonists.[3][4]

Anticancer Activity

N6-benzyladenosine derivatives have demonstrated significant antiproliferative effects in
various cancer cell lines. Their anticancer activity is often associated with the induction of
apoptosis and cell cycle arrest.[1]
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Compound Substitution Cell Line IC50 (pM)
. _ Human osteosarcoma
N6-benzyladenosine Unsubstituted > 50
(HOS)
N6-(4-
_ Human osteosarcoma
fluorobenzyl)adenosin  4-Fluoro 8.0
(HOS)
e
N6-(4-
_ Human myelogenous
fluorobenzyl)adenosin  4-Fluoro ) 9.0
leukemia (K562)
e
N6-(4- Human
fluorobenzyl)adenosin  4-Fluoro adenocarcinoma 16.0

e

(MCF7)

2-amino-6-p-

nitrobenzylaminopurin

2-Amino, 4-Nitro

L1210 Leukemia

More active than N6-

benzyladenosine

e
N6-p- ) ) As active as N6-
_ _ 4-Nitro L1210 Leukemia i
nitrobenzyladenosine benzyladenosine
N6-p- ) As active as N6-
4-Fluoro L1210 Leukemia

fluorobenzyladenosine

benzyladenosine

Data compiled from studies on the antitumor activity of N6-benzyladenosine derivatives.[5]

Antiviral Activity

Recent studies have highlighted the potential of N6-benzyladenosine derivatives as potent

antiviral agents, particularly against flaviviruses such as the Tick-borne encephalitis virus

(TBEV).
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Benzyl
y- ) TBEV EC50 YFV EC50 WNYV EC50 Cytotoxicity
Compound Substitutio
0 (uM) (uM) (uM) (CC50, uM)
N6-
benzyladenos  Unsubstituted >25 >25 >25 >25
ine
Elongated ) ) ) )
Micromolar Micromolar Micromolar > Detection
Derivative 1 lipophilic o
_ range range range limit
substituent
Bulky
o ] N Micromolar Micromolar Micromolar > Detection
Derivative 2 lipophilic o
_ range range range limit
substituent

Qualitative data suggests that elongation of the N6-benzyladenosine scaffold with lipophilic
groups leads to potent antiflaviviral activity.[2]

Adenosine Deaminase Inhibition

Certain N6-benzyladenosine derivatives act as inhibitors of adenosine deaminase (ADA), an
enzyme involved in purine metabolism.

Compound Substitution Inhibition Type Ki (uM)
N6-p- _ "
) ) 4-Nitro Competitive 65
Nitrobenzyladenosine
2'-deoxy-N6-p- 4-Nitro (on 2'- N
Competitive 22

Nitrobenzyladenosine deoxyadenosine)

2-amino-N6-p-
P 2-Amino, 4-Nitro Noncompetitive -

nitrobenzyladenine

Data from a study on the synthesis and biological activities of N6-(nitro- and -
aminobenzyl)adenosines.[5]
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This
section provides an overview of key experimental protocols cited in the literature for evaluating
the biological activity of N6-benzyladenosine derivatives.

Radioligand Binding Assay for Adenosine Receptors

This protocol is used to determine the binding affinity (Ki) of compounds for adenosine
receptors.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by
N6-benzyladenosine derivatives.

Materials:

o Cell membranes expressing the target adenosine receptor (e.g., rat brain cortical
membranes for A1, striatal membranes for A2a, or CHO cells transfected with A3).

¢ Radioligand (e.g., [3H]CGS 21680 for A2a, [125I]AB-MECA for A3).
o Test compounds (N6-benzyladenosine derivatives).

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

o Glass fiber filters.

 Scintillation counter.

Procedure:

o Prepare serial dilutions of the test compounds.

» In a microplate, combine the cell membranes, radioligand, and either buffer (for total
binding), a saturating concentration of a known ligand (for non-specific binding), or the test
compound.
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 Incubate the mixture at room temperature for a specified period (e.g., 60-120 minutes) to
reach equilibrium.

o Terminate the binding reaction by rapid filtration through glass fiber filters, followed by
washing with ice-cold buffer to remove unbound radioligand.

» Measure the radioactivity retained on the filters using a scintillation counter.
o Calculate the specific binding by subtracting non-specific binding from total binding.

o Determine the IC50 value (concentration of test compound that inhibits 50% of specific
binding) by non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50/ (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of N6-
benzyladenosine derivatives on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50%
(1C50).

Materials:

e Cancer cell line of interest.

o Cell culture medium and supplements.

e 96-well plates.

o Test compounds (N6-benzyladenosine derivatives).

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
e Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCI).

e Microplate reader.
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Procedure:

o Seed the cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Treat the cells with various concentrations of the test compounds and a vehicle control.
 Incubate the plates for a specified period (e.g., 48 or 72 hours).

e Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the
yellow MTT to purple formazan crystals.

e Add the solubilization solution to dissolve the formazan crystals.
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
o Calculate the percentage of cell viability relative to the vehicle control.

o Determine the IC50 value by plotting the percentage of viability against the log of the
compound concentration and fitting the data to a sigmoidal dose-response curve.

Adenosine Deaminase (ADA) Activity Assay

This assay measures the inhibitory effect of N6-benzyladenosine derivatives on the enzymatic
activity of ADA.

Objective: To determine the inhibition constant (Ki) of compounds against ADA.
Materials:

Purified adenosine deaminase.

Adenosine (substrate).

Test compounds (N6-benzyladenosine derivatives).

Buffer (e.g., phosphate buffer, pH 7.5).

Spectrophotometer.
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Procedure:

e Prepare a reaction mixture containing the buffer, ADA, and the test compound at various
concentrations.

« Initiate the reaction by adding adenosine.

» Monitor the decrease in absorbance at 265 nm over time, which corresponds to the
conversion of adenosine to inosine.

» Calculate the initial reaction velocity for each concentration of the inhibitor.

o Determine the mode of inhibition (e.g., competitive, noncompetitive) by analyzing
Lineweaver-Burk or Dixon plots.

o Calculate the Ki value based on the type of inhibition and the changes in Km and/or Vmax.

Antiviral Plaque Reduction Assay

This assay is used to evaluate the ability of N6-benzyladenosine derivatives to inhibit the
replication of viruses.

Objective: To determine the concentration of a compound that reduces the number of viral
plaques by 50% (EC50).

Materials:

Host cell line permissive to the virus (e.g., Vero cells).

Virus stock of known titer.

Cell culture medium.

Test compounds (N6-benzyladenosine derivatives).

Overlay medium (e.g., medium containing agarose or methylcellulose).

Staining solution (e.g., crystal violet).
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Procedure:

Seed host cells in multi-well plates and grow to confluence.

« Infect the cell monolayers with a standardized amount of virus in the presence of various
concentrations of the test compound.

» After an adsorption period, remove the virus inoculum and add the overlay medium
containing the respective concentrations of the test compound.

 Incubate the plates for a period sufficient for plague formation (typically 2-5 days).

» Fix the cells and stain with a staining solution to visualize the plaques.

e Count the number of plaques in each well.

o Calculate the percentage of plaque reduction compared to the untreated virus control.

o Determine the EC50 value by plotting the percentage of plaque reduction against the log of
the compound concentration.

Signaling Pathways and Mechanisms of Action

N6-benzyladenosine derivatives exert their biological effects through various mechanisms,
including the modulation of specific signaling pathways. Understanding these pathways is
crucial for rational drug design and development.

Adenosine Receptor Signaling

As agonists of adenosine receptors, particularly the A3 subtype, N6-benzyladenosine
derivatives can trigger a cascade of intracellular events. A3 receptor activation is typically
coupled to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP
(cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA) and ion
channels.
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Fig. 1: Adenosine A3 Receptor Signaling Pathway.

Induction of Apoptosis in Cancer Cells

A key mechanism of the anticancer activity of N6-benzyladenosine derivatives is the induction
of programmed cell death, or apoptosis. This process involves the activation of a cascade of
caspases, which are proteases that execute the apoptotic program.
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Fig. 2: N6-Benzyladenosine Induced Apoptosis.

Inhibition of the Mevalonate Pathway

Some N6-benzyladenosine derivatives have been shown to exert their anti-glioma effects by
interfering with the mevalonate pathway through the inhibition of Farnesyl Pyrophosphate
Synthase (FPPS). This pathway is crucial for the synthesis of cholesterol and isoprenoids,
which are essential for cell growth and proliferation.
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Fig. 3: Inhibition of the Mevalonate Pathway.

Conclusion

The N6-benzyladenosine scaffold represents a privileged structure in medicinal chemistry,
giving rise to derivatives with a remarkable diversity of biological activities. The structure-
activity relationships highlighted in this guide underscore the importance of systematic chemical
modification in tuning the potency and selectivity of these compounds for various therapeutic
targets. The detailed experimental protocols and elucidated signaling pathways provide a solid
foundation for future research and development efforts aimed at translating the therapeutic
potential of N6-benzyladenosine derivatives into novel clinical applications. Further exploration
of this chemical space is warranted to uncover new therapeutic agents with improved efficacy
and safety profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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